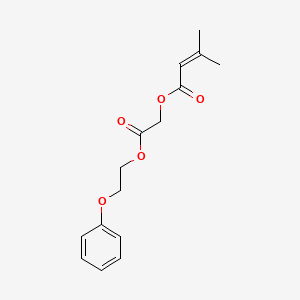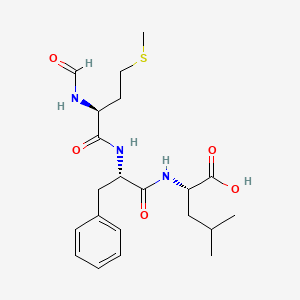
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine is a tripeptide composed of L-methionine, L-phenylalanine, and L-leucine, with a formyl group at the amino terminus. This compound is known for its role as a potent chemotactic factor, particularly in the activation of polymorphonuclear leukocytes (PMNs) and macrophages . It is involved in the innate immune response, directing leukocytes to sites of bacterial invasion .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formyl group is introduced at the N-terminus during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Derivatives with different functional groups at the N-terminus.
Scientific Research Applications
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in leukocyte chemotaxis and immune response.
Medicine: Explored for its potential in modulating immune responses and as a therapeutic agent in inflammatory diseases.
Industry: Utilized in the development of assays for studying cell signaling and chemotaxis
Mechanism of Action
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leukocytes. This binding activates intracellular signaling pathways, leading to the directed movement of leukocytes towards the source of the peptide. The primary receptors involved are formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2) .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-L-methionine: A simpler formylated peptide with similar chemotactic properties.
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninol: A derivative used in NMR studies.
N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester: Another derivative used in solid-state NMR spectroscopy
Uniqueness
N-Formyl-L-methionyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and the presence of the formyl group, which is crucial for its chemotactic activity. Its ability to activate multiple types of leukocytes and its involvement in innate immunity make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
59881-01-5 |
|---|---|
Molecular Formula |
C21H31N3O5S |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31N3O5S/c1-14(2)11-18(21(28)29)24-20(27)17(12-15-7-5-4-6-8-15)23-19(26)16(22-13-25)9-10-30-3/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 |
InChI Key |
VGYRBLZUAGCMET-BZSNNMDCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
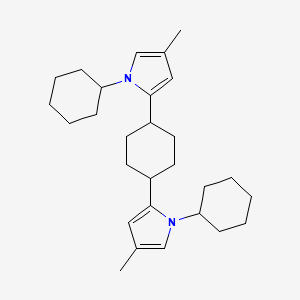
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
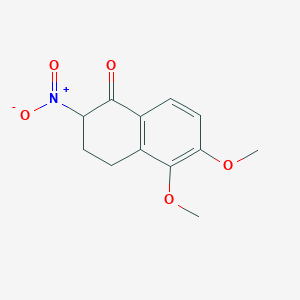
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)

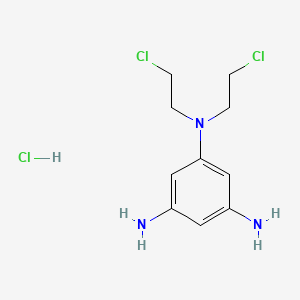
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
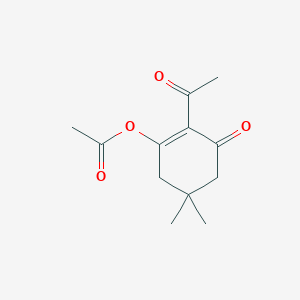
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
